molecular formula C15H26GdO7 B3042508 Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate CAS No. 64438-54-6

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Cat. No.: B3042508
CAS No.: 64438-54-6
M. Wt: 475.6 g/mol
InChI Key: IRYSUIYKCHCKMA-KJVLTGTBSA-N
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Description

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is a complex compound that combines gadolinium, a rare earth metal, with an organic ligand, (Z)-4-hydroxypent-3-en-2-one, and water molecules. Gadolinium is known for its strong paramagnetic properties, making it valuable in various scientific and medical applications, particularly in magnetic resonance imaging (MRI).

Mechanism of Action

Target of Action

Gadolinium-based contrast agents (GBCAs) are primarily used in magnetic resonance imaging (MRI) as they interact with water molecules in the body and enhance the quality of MRI scans . The primary targets of GBCAs are tissues that can be visualized using MRI, including the brain, spine, and other organs .

Mode of Action

The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . As a result, on T1-weighted images, they have a brighter signal . This can have a number of uses: detection of focal lesions (e.g., tumor, abscess, metastasis), imaging of vessels in MR angiography or MR venography, and calculating MR perfusion parameters .

Biochemical Pathways

Gadolinium is known to disrupt multiple calcium-dependent pathways since its ionic radius is similar in size to calcium, allowing it to compete with calcium in vivo .

Pharmacokinetics

Most GBCAs, including Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate, are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection . The recommended dose for most GBCAs is 0.1 mmol/kg with a recommended injection rate of 0.5 mmol/mL .

Result of Action

The primary result of the action of GBCAs is the enhancement of the contrast in MRI scans, allowing for better visualization of tissues and more accurate diagnosis . Gadolinium deposits in trace amounts in various organs, especially the brain (eg, dentate nucleus of the cerebellum, globus pallidus) following administration of gadolinium contrast agents . The clinical significance of gadolinium deposition is thus far unknown .

Action Environment

The action of GBCAs can be influenced by various environmental factors. For instance, the presence of renal impairment can prolong the half-life of GBCAs, as they are primarily excreted through the renal system . Additionally, the risk of adverse reactions is higher in patients with bronchial asthma, a history of reactions to iodine-based contrast media, or others .

Biochemical Analysis

Biochemical Properties

Gadolinium interacts with various biomolecules, primarily through its paramagnetic properties . It has been shown to have a direct neurotoxic effect, similar to other metals such as lead, cadmium, mercury, nickel, and aluminum . Gadolinium is known to interact with enzymes and proteins, particularly those involved in calcium homeostasis and mitochondrial functions .

Cellular Effects

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate can have significant effects on cellular processes. It has been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most Gadolinium-based contrast agents . It is also known to have a direct neurotoxic effect .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with biomolecules. Gadolinium is known to shorten T2 relaxation time, resulting in a hypointense signal . At very high concentrations, a signal void may appear to be present .

Temporal Effects in Laboratory Settings

Studies have shown that exposure to Gadolinium-based contrast agents is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that gadolinium is neurotoxic through multiple mechanisms, mainly involving calcium homeostasis and mitochondrial functions .

Metabolic Pathways

Gadolinium is known to interact with enzymes and proteins, particularly those involved in calcium homeostasis and mitochondrial functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure .

Subcellular Localization

Gadolinium is known to interact with various subcellular compartments, particularly those involved in calcium homeostasis and mitochondrial functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate typically involves the reaction of gadolinium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. One common method is the sol-gel process, where gadolinium nitrate is dissolved in water and mixed with (Z)-4-hydroxypent-3-en-2-one. The mixture is then heated to promote the formation of the complex, followed by drying to obtain the hydrated compound .

Industrial Production Methods

Industrial production of gadolinium complexes often involves large-scale sol-gel or combustion synthesis methods. These methods ensure high purity and yield of the final product. The use of glycerol as a complexing agent and fuel in the sol-gel combustion method has been reported to produce high-quality gadolinium-doped materials .

Chemical Reactions Analysis

Types of Reactions

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate can undergo various chemical reactions, including:

    Oxidation: Gadolinium can react with oxygen to form gadolinium(III) oxide.

    Reduction: Gadolinium can reduce oxides of other metals to their elemental forms.

    Substitution: The organic ligand can participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

    Oxidation: Reaction with atmospheric oxygen or controlled oxygen environments.

    Reduction: Use of reducing agents such as hydrogen gas or other metals.

    Substitution: Organic solvents and catalysts to facilitate the substitution reactions.

Major Products

    Oxidation: Gadolinium(III) oxide.

    Reduction: Elemental metals and gadolinium hydroxide.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Gadolinium(III) oxide
  • Gadolinium hydroxide
  • Gadolinium-based contrast agents (e.g., gadopentetate dimeglumine, gadoterate meglumine)

Uniqueness

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is unique due to its combination of gadolinium with an organic ligand, providing both paramagnetic properties and the potential for various chemical modifications. This makes it versatile for use in different scientific and industrial applications .

Properties

IUPAC Name

gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYSUIYKCHCKMA-KJVLTGTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Gd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26GdO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream colored odorless powder; Hygroscopic; [MSDSonline]
Record name Gadolinium acetylacetonate dihydrate
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CAS No.

64438-54-6
Record name Gadolinium(III) acetylacetonate hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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